(4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol
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Overview
Description
(4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol is a complex organic compound that features a combination of aromatic and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol has several applications in scientific research:
Mechanism of Action
The mechanism by which (4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)propan-1-one: Similar in structure but lacks the imidazole ring.
2-(4-Methylphenyl)propan-2-ol: Shares the aromatic ring but differs in the functional groups attached.
1-(4-methylphenyl)-2-(4-morpholinyl)-1-propanone: Contains a morpholine ring instead of an imidazole ring.
Uniqueness
The uniqueness of (4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol lies in its combination of aromatic and imidazole rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(4-methylphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(2)20-22-14-19(23(20)4)21(24,17-8-6-5-7-9-17)18-12-10-16(3)11-13-18/h5-15,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPWSLJVJYPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=C(N3C)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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